molecular formula C13H16BrN3O2S2 B2972073 1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2198237-58-8

1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2972073
CAS No.: 2198237-58-8
M. Wt: 390.31
InChI Key: ZDSWFIOSOUZAHA-UHFFFAOYSA-N
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Description

1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as BTP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTP3 is a small molecule that acts as an allosteric inhibitor of the protein-protein interaction between the transcription factor Stat3 and its upstream activator, the kinase Jak2.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to "1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" have been explored for their synthesis and antimicrobial properties. For instance, heterocyclic compounds based on pyrazole sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities. These studies reveal that modifications in the pyrazole ring and the introduction of a sulfonyl group can significantly influence antimicrobial efficacy, highlighting the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Properties

Research into compounds with similar structural features, particularly those containing sulfonyl and piperidine groups, indicates potential applications in cancer treatment. A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide demonstrated enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. This suggests that structurally related compounds might also possess biological activities relevant to cancer or neurodegenerative diseases treatment (Rehman et al., 2018).

Receptor Antagonism and Binding Affinity

The investigation into the molecular interaction of antagonists with receptors, particularly cannabinoid receptors, is another area where related compounds have been studied. Molecular modeling and binding affinity studies on compounds such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a cannabinoid receptor antagonist) provide insights into how modifications in the molecular structure affect receptor binding and antagonism. This research can guide the design of new therapeutic agents targeting specific receptors, suggesting potential pharmacological applications of "this compound" in receptor modulation (Shim et al., 2002).

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSWFIOSOUZAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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